![molecular formula C5H7F3O2S B3055865 Methyl (2,2,2-trifluoroethylthio)acetate CAS No. 675-81-0](/img/structure/B3055865.png)
Methyl (2,2,2-trifluoroethylthio)acetate
Overview
Description
Methyl (2,2,2-trifluoroethylthio)acetate, also known as MTETA, is an organic compound that is widely used in scientific research. It is a colorless liquid with a strong odor and is commonly used as a reagent in organic synthesis. MTETA is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
Methyl (2,2,2-trifluoroethylthio)acetate is a reactive compound that can undergo various chemical reactions. It is commonly used as a nucleophile in organic synthesis reactions. The compound can also undergo substitution reactions, where the methyl group is replaced by another group. Methyl (2,2,2-trifluoroethylthio)acetate can also undergo oxidation reactions to form various oxidation products.
Biochemical and Physiological Effects
Methyl (2,2,2-trifluoroethylthio)acetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and can cause irritation to the skin, eyes, and respiratory tract. The compound has also been shown to have mutagenic effects in certain studies.
Advantages and Limitations for Lab Experiments
Methyl (2,2,2-trifluoroethylthio)acetate is a versatile compound that has many advantages in laboratory experiments. It is a relatively stable compound that can be easily handled and stored. Methyl (2,2,2-trifluoroethylthio)acetate is also a highly reactive compound that can undergo various chemical reactions, making it useful in organic synthesis. However, the compound is also toxic and can be hazardous if not handled properly. It is important to take appropriate safety precautions when working with Methyl (2,2,2-trifluoroethylthio)acetate.
Future Directions
There are many potential future directions for research involving Methyl (2,2,2-trifluoroethylthio)acetate. One area of interest is the development of new synthetic methods using Methyl (2,2,2-trifluoroethylthio)acetate as a reagent. Researchers are also interested in studying the biochemical and physiological effects of Methyl (2,2,2-trifluoroethylthio)acetate in more detail. Additionally, Methyl (2,2,2-trifluoroethylthio)acetate could be used as a precursor in the synthesis of new drugs or other important compounds. Overall, Methyl (2,2,2-trifluoroethylthio)acetate is a versatile compound that has many potential applications in scientific research.
Scientific Research Applications
Methyl (2,2,2-trifluoroethylthio)acetate is widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. Methyl (2,2,2-trifluoroethylthio)acetate is also used as a precursor in the synthesis of other important compounds, such as 2,2,2-trifluoroethylthiolate salts.
properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylsulfanyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-10-4(9)2-11-3-5(6,7)8/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZYVFQZMHCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618386 | |
Record name | Methyl [(2,2,2-trifluoroethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,2,2-trifluoroethylthio)acetate | |
CAS RN |
675-81-0 | |
Record name | Methyl [(2,2,2-trifluoroethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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